molecular formula C7H7BrN2O2 B1287017 3-Bromo-5-methyl-4-nitroaniline CAS No. 885523-78-4

3-Bromo-5-methyl-4-nitroaniline

Cat. No.: B1287017
CAS No.: 885523-78-4
M. Wt: 231.05 g/mol
InChI Key: QDTXPTDJBIUJNO-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, featuring a bromine atom, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methyl-4-nitroaniline typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate.

Major Products:

Scientific Research Applications

3-Bromo-5-methyl-4-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-4-nitroaniline depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The bromine atom and methyl group contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

    3-Bromo-4-methyl-5-nitroaniline: Similar structure but different substitution pattern.

    4-Bromo-3-methyl-5-nitroaniline: Another isomer with a different arrangement of substituents.

    2-Bromo-5-methyl-4-nitroaniline: Variation in the position of the bromine atom.

Uniqueness: The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring creates a compound with distinct electronic properties, making it valuable in various chemical transformations and research applications .

Properties

IUPAC Name

3-bromo-5-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-2-5(9)3-6(8)7(4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTXPTDJBIUJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609594
Record name 3-Bromo-5-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-78-4
Record name 3-Bromo-5-methyl-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885523-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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